2-Fluoro-5-(2,2,2-trifluoroethoxy)benzaldehyde
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Overview
Description
2-Fluoro-5-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H6F4O2 and a molecular weight of 222.14 g/mol . This compound is characterized by the presence of a fluorine atom at the second position and a trifluoroethoxy group at the fifth position on a benzaldehyde ring. It is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzaldehyde derivative.
Reaction with Trifluoroethanol: The fluorinated benzaldehyde is reacted with trifluoroethanol in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(2,2,2-trifluoroethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom and trifluoroethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2-Fluoro-5-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: 2-Fluoro-5-(2,2,2-trifluoroethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-(2,2,2-trifluoroethoxy)benzaldehyde is utilized in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2,2,2-trifluoroethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(2,2,2-trifluoroethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-Fluoro-5-(2,2,2-trifluoroethoxy)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: Contains two trifluoroethoxy groups on the benzene ring.
Uniqueness
2-Fluoro-5-(2,2,2-trifluoroethoxy)benzaldehyde is unique due to the presence of both a fluorine atom and a trifluoroethoxy group on the benzaldehyde ring. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-5-(2,2,2-trifluoroethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-8-2-1-7(3-6(8)4-14)15-5-9(11,12)13/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOVLACXCSBVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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